2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
The compound “2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc protecting group can be achieved through various methods. For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In peptide synthesis, the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .
Scientific Research Applications
Application 1: Peptide Synthesis
- Summary of the Application: The tert-butoxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis. This can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods of Application: The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions. The removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .
- Results or Outcomes: The use of the Boc group in peptide synthesis allows for the synthesis of a wide range of peptides, including hydrophobic peptides and peptides containing ester and thioester moieties .
Application 2: Deprotection of the N-Boc Group
- Summary of the Application: A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
- Methods of Application: The deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
- Results or Outcomes: This mild procedure allows for the selective deprotection of the N-Boc group from a wide range of substrates, with yields up to 90% .
Future Directions
The use of Boc-protected amino acids in the synthesis of room-temperature ionic liquids (Boc-AAILs) has been explored . These Boc-AAILs were used as starting materials in dipeptide synthesis with commonly used coupling reagents . This opens up new possibilities for the use of Boc-protected amino acids in organic synthesis .
properties
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXNQGBQXZXALA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670278 | |
Record name | 2-(tert-Butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
871730-33-5 | |
Record name | 2-(tert-Butoxycarbonyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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